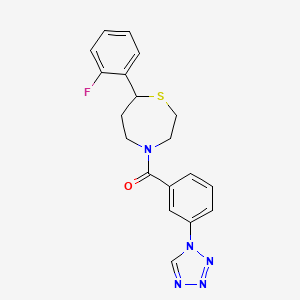
(3-(1H-tetrazol-1-yl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .科学的研究の応用
Synthesis and Structural Characterization
Synthetic Methodologies and Crystal Structure Analysis
A variety of compounds with complex structures, including those with tetrazolyl, phenyl, and thiazepan motifs, are synthesized through multi-step reactions, often involving substitution reactions. The detailed structural characterization of such compounds utilizes techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), mass spectrometry, and X-ray diffraction. These methodologies provide insights into the molecular structures, crystallographic analysis, and conformational studies. Density Functional Theory (DFT) calculations further complement the structural analysis, offering predictions on molecular structures, electrostatic potentials, and frontier molecular orbitals, which are essential for understanding the physicochemical properties of these compounds (Huang et al., 2021).
Pharmacological Activities
Anticancer Activities
Compounds structurally related to the queried chemical have shown promising anticancer activities. For instance, naphthyridine derivatives have been studied for their pharmacological effects, with findings indicating the induction of necroptosis and apoptosis in cancer cells at different concentrations. This dual mechanism of action, modulated by the concentration, suggests potential pathways for therapeutic intervention against cancer, exemplified by the studies on human melanoma cells (Kong et al., 2018).
Antimicrobial and Antibacterial Activities
Synthesis and Antimicrobial Evaluation
New substituted methanones, including those with benzofuran and pyrazolyl moieties, have been synthesized and evaluated for their antimicrobial properties. These studies involve the solvent-free microwave-assisted synthesis of the compounds and subsequent evaluation against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c20-17-7-2-1-6-16(17)18-8-9-24(10-11-27-18)19(26)14-4-3-5-15(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAZSTBWQDQSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
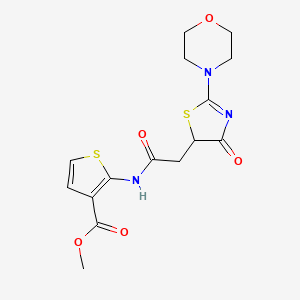

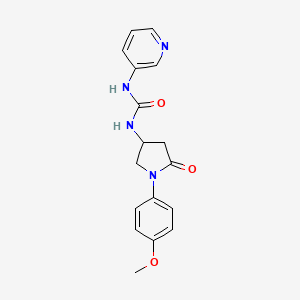
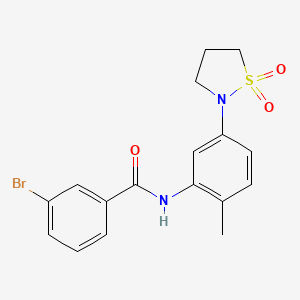
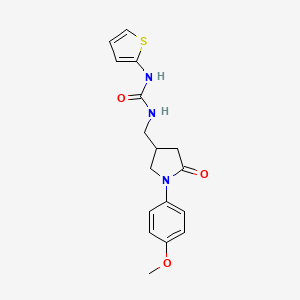

![N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2743251.png)
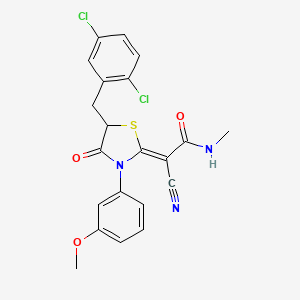
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)
![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)
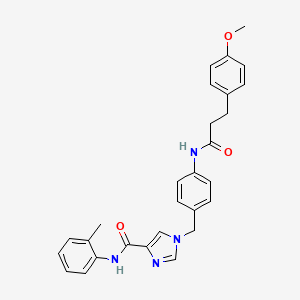
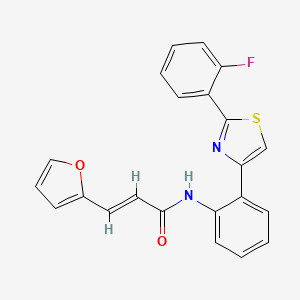
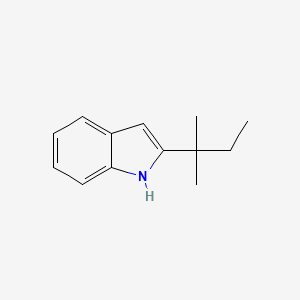
![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)
